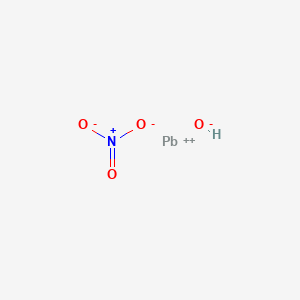
Dodecaborate
説明
Dodecaborate is a borane compound with the chemical formula [B₁₂H₁₂]²⁻. It consists of an icosahedral arrangement of twelve boron atoms, each bonded to a hydrogen atom. This unique structure gives this compound its remarkable stability and distinctive properties. The compound was first predicted in 1955 and synthesized in 1960 .
準備方法
Synthetic Routes and Reaction Conditions: Dodecaborate can be synthesized through several methods. One common approach involves the reaction of sodium borohydride with boron trifluoride to form a triborate anion, which is then pyrolyzed to yield the this compound anion . The reaction can be summarized as follows: [ 5 \text{NaBH}_4 + \text{BF}_3 \rightarrow 2 \text{NaB}_3\text{H}_8 + 3 \text{NaF} + 2 \text{H}_2 ] [ \text{NaB}_3\text{H}8 \xrightarrow{\text{pyrolysis}} \text{Na}2\text{B}{12}\text{H}{12} ]
Industrial Production Methods: Industrial production of this compound often involves the use of borane dimethyl sulfide complex and lithium borohydride in glymes (monoglyme or diglyme). This method offers high purity and yield, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can be oxidized electrochemically to form [B₂₄H₂₃]³⁻.
Substitution: The hydrogen atoms in this compound can be replaced by halogens, hydroxyl groups, or other substituents.
Carbonylation: Under high pressure of carbon monoxide, this compound reacts to form carbonyl derivatives such as [B₁₂H₁₁CO]⁻.
Common Reagents and Conditions:
Hydrogen Peroxide: Used for hydroxylation reactions.
Halogens: Used for substitution reactions.
Carbon Monoxide: Used for carbonylation reactions under high pressure.
Major Products:
[B₁₂(OH)₁₂]²⁻: Formed from hydroxylation.
[B₁₂H₁₁CO]⁻: Formed from carbonylation.
科学的研究の応用
Dodecaborate has a wide range of applications in various fields:
Biology: Employed in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of solid-state electrolytes and polymer chemistry.
作用機序
The mechanism of action of dodecaborate in BNCT involves the accumulation of boron atoms in cancer cells. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy alpha particles and lithium nuclei that destroy the cancer cells . The compound’s ability to interact with membranes and hydrophobic surfaces enhances its delivery and accumulation in target cells .
類似化合物との比較
Carboranes (C₂B₁₀H₁₂): Similar icosahedral structure but with carbon atoms replacing some boron atoms.
Hexaborate (B₆H₆²⁻): Smaller borane cluster with different properties.
Uniqueness: Dodecaborate’s unique icosahedral structure and stability make it distinct from other borane compounds. Its superchaotropic properties, which allow it to interact strongly with hydrophobic surfaces while being water-soluble, set it apart from other similar compounds .
特性
IUPAC Name |
borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12BO3/c12*2-1(3)4/q12*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBISCWBJBKUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12O36-36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-75-2 (di-cesium salt) | |
| Record name | Dodecaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
705.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-78-5 | |
| Record name | Dodecaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecaborate(2-), dodecahydro-, sodium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium closo-Dodecaborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)


![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)


![(5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577159.png)




![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)
